Benz(a)anthracene, 7-cyano-
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Overview
Description
Benz(a)anthracene, 7-cyano- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C18H11N. This compound is characterized by the presence of a cyano group (-CN) attached to the seventh carbon atom of the benz(a)anthracene structure. Benz(a)anthracene itself is known for its occurrence in tobacco smoke and its carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a halogenated benz(a)anthracene derivative reacts with a cyanide source such as sodium cyanide (NaCN) under appropriate conditions .
Industrial Production Methods: Industrial production of Benz(a)anthracene, 7-cyano- may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents and catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Benz(a)anthracene, 7-cyano- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., sodium cyanide) are commonly used.
Major Products:
Oxidation: Formation of benz(a)anthracene-7,12-dione.
Reduction: Formation of benz(a)anthracene-7-amine.
Substitution: Various substituted benz(a)anthracene derivatives depending on the reagents used.
Scientific Research Applications
Benz(a)anthracene, 7-cyano- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential role in cancer research due to its structural similarity to other carcinogenic PAHs.
Industry: Used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Benz(a)anthracene, 7-cyano- involves its interaction with cellular components. The compound can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. It can also interact with enzymes and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Benz(a)anthracene: The parent compound without the cyano group.
7,12-Dimethylbenz(a)anthracene: A derivative with methyl groups at the 7th and 12th positions.
Benzo(a)pyrene: Another PAH with a similar structure but different ring fusion pattern.
Uniqueness: Benz(a)anthracene, 7-cyano- is unique due to the presence of the cyano group, which imparts different chemical reactivity and biological activity compared to its parent compound and other derivatives. This makes it a valuable compound for specific research applications and industrial uses .
Properties
CAS No. |
7476-08-6 |
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Molecular Formula |
C19H11N |
Molecular Weight |
253.3 g/mol |
IUPAC Name |
benzo[a]anthracene-7-carbonitrile |
InChI |
InChI=1S/C19H11N/c20-12-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11H |
InChI Key |
XIOJYHPTSOMRDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)C#N |
Origin of Product |
United States |
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